Propagation Rate Coefficient (kp) of GMA Versus 2‑Hydroxyethyl Methacrylate (HEMA)
Pulsed‑laser polymerization (PLP) coupled with size‑exclusion chromatography (SEC) reveals that the propagation rate coefficient (kp) of glycidyl methacrylate is approximately 2.5‑fold lower than that of 2‑hydroxyethyl methacrylate (HEMA) across a broad temperature range (−10 to 90 °C) [1]. This quantitative difference in radical addition kinetics directly impacts polymerization control, copolymer composition drift, and the achievable molecular weight distribution in GMA‑based systems relative to HEMA‑based formulations.
| Evidence Dimension | Propagation rate coefficient (kp) at ambient conditions |
|---|---|
| Target Compound Data | kp(GMA) ≈ 0.4 × kp(HEMA) (factor of 2.5 lower) |
| Comparator Or Baseline | kp(HEMA) |
| Quantified Difference | ~60% reduction in kp for GMA vs HEMA |
| Conditions | Pulsed laser polymerization / size‑exclusion chromatography; temperature range −10 to 90 °C, pressure up to 2500 bar |
Why This Matters
A lower propagation rate coefficient allows for finer kinetic control during radical polymerization, making GMA the preferred monomer when narrow polydispersity or defined block sequences are required.
- [1] Buback, M., & Kurz, C. H. (1998). Free‑radical propagation rate coefficients for cyclohexyl methacrylate, glycidyl methacrylate and 2‑hydroxyethyl methacrylate homopolymerizations. Macromolecular Chemistry and Physics, 199(10), 2301–2310. https://doi.org/10.1002/(SICI)1521-3935(19981001)199:10<2301::AID-MACP2301>3.0.CO;2-V View Source
